Cas no 81555-75-1 (Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside)
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α- D-mannopyranosyl)-α-D-mannopyranoside
- Methyl 2-O-Allyl-3-O
- Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-α- D-Mannopyranosyl)-α-D-Mannopyranoside
- methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
- METHYL 2-O-ALLYL-3-O-(2’,3’,4’,6’-TETRA-O-ACETYL-A- D-MANNOPYRANOSYL)-A-D-MANNOPYRANOSIDE
- Methyl 2-O-Allyl-3-O-(2346tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside
- (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate
- METHYL 2-O-ALLYL-3-O-(2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL)-ALPHA-D-MANNOPYRANOSIDE
- A-D-mannopyranoside'
- [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate
- 81555-75-1
- Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
- D-mannopyranosyl)-
- Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside
- W-203862
- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
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- Inchi: 1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1
- InChI Key: BPNGMWPZBKSQCO-WCOSSBOLSA-N
- SMILES: O([C@@H]1[C@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)[C@@H]1[C@@H]([C@@H](OC)O[C@H](CO)[C@H]1O)OCC=C
Computed Properties
- Exact Mass: 564.20500
- Monoisotopic Mass: 564.20542044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 39
- Rotatable Bond Count: 16
- Complexity: 863
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 192Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 637.7±55.0 °C at 760 mmHg
- Flash Point: 203.6±25.0 °C
- Solubility: Chloroform, Methanol
- PSA: 191.81000
- LogP: -1.24960
- Vapor Pressure: 0.0±4.3 mmHg at 25°C
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M285000-50mg |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 50mg |
$104.00 | 2023-05-18 | ||
| TRC | M285000-100mg |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | M285000-250mg |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 250mg |
$437.00 | 2023-05-18 | ||
| TRC | M285000-500mg |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 500mg |
$833.00 | 2023-05-18 | ||
| TRC | M285000-1g |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 1g |
$ 1230.00 | 2022-06-04 | ||
| TRC | M285000-1000mg |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside |
81555-75-1 | 1g |
$1487.00 | 2023-05-18 | ||
| Biosynth | OM06527-50 mg |
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside |
81555-75-1 | 50mg |
$109.15 | 2023-01-03 | ||
| Biosynth | OM06527-100 mg |
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside |
81555-75-1 | 100MG |
$182.49 | 2023-01-03 | ||
| Biosynth | OM06527-250 mg |
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside |
81555-75-1 | 250MG |
$303.19 | 2023-01-03 | ||
| Biosynth | OM06527-500 mg |
Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside |
81555-75-1 | 500MG |
$485.10 | 2023-01-03 |
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
Introduction to Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS No. 81555-75-1)
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside, a compound with the CAS number 81555-75-1, is a highly specialized glycoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their structural complexity and biological relevance, particularly in the context of carbohydrate chemistry and drug development.
The name of this compound is quite descriptive, highlighting its intricate structure. The prefix "Methyl" indicates that it is an ester derivative of a sugar molecule, while the suffix "-oside" suggests that it is a glycoside, meaning it consists of a sugar linked to another molecule. The presence of multiple acetyl groups (indicated by "tetra-O-acetyl") and the specific arrangement of these groups around the sugar ring contribute to its unique chemical properties. Specifically, the term 2-O-Allyl refers to an allyl group attached at the 2-position of one sugar ring, and the term 3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl) describes a more complex structure where another sugar ring is modified with acetyl groups and linked at the 3-position.
This compound's significance lies in its potential applications in synthetic chemistry and as a building block for more complex carbohydrates. Carbohydrates are fundamental components of many biological processes, including cell signaling, immune responses, and energy storage. The modification of these molecules through techniques like acetylation or alkylation can alter their biological activity, making them valuable tools for research and drug design.
In recent years, there has been growing interest in glycosylation processes and their role in drug development. Glycosides, such as Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside, are often used as intermediates in the synthesis of more complex glycoconjugates. These intermediates are crucial for developing vaccines, antiviral agents, and anticancer drugs. For instance, recent studies have demonstrated that certain glycosides can enhance the stability and bioavailability of bioactive molecules, making them more effective in therapeutic applications.
The acetylation of sugars is particularly important because it can influence the solubility and reactivity of these molecules. In this case, the tetra-O-acetylated form of α-D-mannopyranose provides a stable intermediate that can be further modified without losing structural integrity. This stability is essential for synthetic chemists who need to perform multiple steps in the synthesis of complex carbohydrates without degradation.
The allyl group at the 2-position adds another layer of functionality to this compound. Allyl groups are known for their ability to participate in various chemical reactions, including cross-coupling reactions, which are widely used in organic synthesis. This feature makes Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside a versatile building block for constructing more elaborate carbohydrate derivatives.
Recent advancements in carbohydrate chemistry have led to new methods for synthesizing complex glycosides with high precision. Techniques such as chemoenzymatic synthesis and flow chemistry have enabled researchers to produce these molecules more efficiently and in larger quantities. These advancements are particularly relevant for Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside, as they allow for greater control over its structure and purity.
The biological activity of this compound has also been explored in various research settings. For example, studies have shown that certain glycosides can modulate enzyme activity by acting as competitive inhibitors or substrates. The specific arrangement of functional groups on Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside may make it an effective tool for studying these interactions further.
In conclusion, Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS No. 81555-75-1) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its complex structure, characterized by acetylated sugar rings and an allyl group at the 2-position, makes it a valuable intermediate for constructing more sophisticated glycoconjugates. The ongoing advancements in carbohydrate chemistry continue to enhance our ability to synthesize and modify these molecules, opening up new possibilities for drug development and biological research.
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